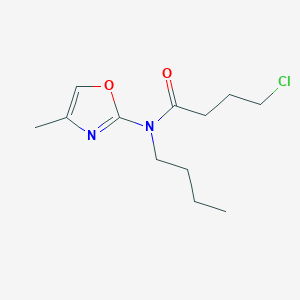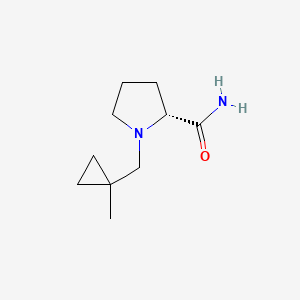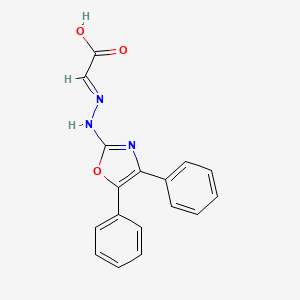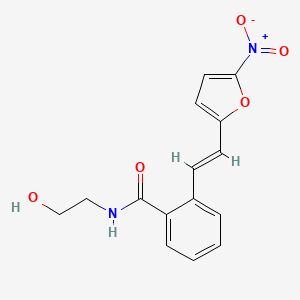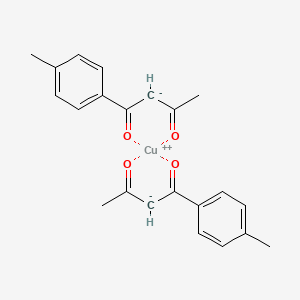![molecular formula C12H10N4O2S B12888114 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The isoquinoline-5-carboxylic acid is then reacted with thiosemicarbazide under acidic conditions to form the desired compound .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of isoquinoline-5-carboxylic acid, which is then subjected to a series of reactions to introduce the carbamothioylhydrazinylidene group.
-
Preparation of Isoquinoline-5-carboxylic Acid:
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinylidene group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Amines, alcohols.
- Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
-
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Isoquinoline-5-carboxylic acid
- 1-[(E)-(carbamothioylhydrazinylidene)methyl]quinoline-5-carboxylic acid
- 1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalene-5-carboxylic acid
Comparison: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid is unique due to the presence of both the isoquinoline ring and the carbamothioylhydrazinylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts.
Eigenschaften
Molekularformel |
C12H10N4O2S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12(19)16-15-6-10-8-2-1-3-9(11(17)18)7(8)4-5-14-10/h1-6H,(H,17,18)(H3,13,16,19)/b15-6+ |
InChI-Schlüssel |
GSVQKYQAZGCFJO-GIDUJCDVSA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



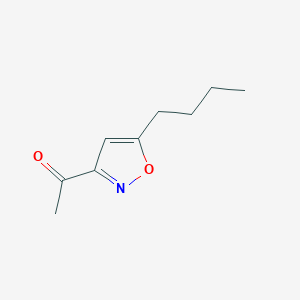
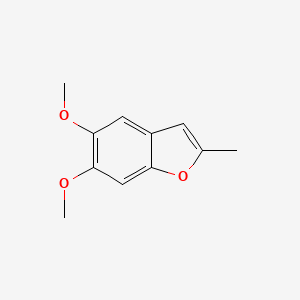
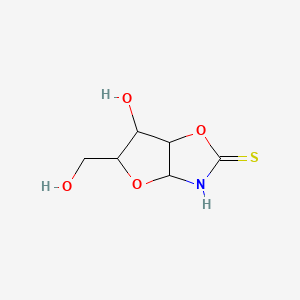
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
